Cas no 2098102-95-3 (3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a substituted tetrahydropyrimidinedione derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring tert-butyl and neopentyl (2,2-dimethylpropyl) substituents, imparts steric hindrance and stability, making it a valuable intermediate for synthesizing specialized compounds. The molecule’s rigid framework may enhance binding selectivity in target interactions, particularly in enzyme inhibition studies. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. The compound’s stability under standard conditions ensures reliable handling and storage, while its defined purity supports reproducible results in research applications.
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
2098102-95-3 structure
商品名:3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS番号:2098102-95-3
MF:C13H22N2O2
メガワット:238.325983524323
CID:5042003

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 3-tert-butyl-6-(2,2-dimethylpropyl)-1H-pyrimidine-2,4-dione
    • 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • インチ: 1S/C13H22N2O2/c1-12(2,3)8-9-7-10(16)15(11(17)14-9)13(4,5)6/h7H,8H2,1-6H3,(H,14,17)
    • InChIKey: YIKMGLNKBCVXSV-UHFFFAOYSA-N
    • ほほえんだ: O=C1NC(=CC(N1C(C)(C)C)=O)CC(C)(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 49.4

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1967-7801-10g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F1967-7801-0.5g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
0.5g
$318.0 2023-09-06
TRC
T235121-100mg
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3
100mg
$ 95.00 2022-06-03
Life Chemicals
F1967-7801-1g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
1g
$335.0 2023-09-06
Life Chemicals
F1967-7801-2.5g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F1967-7801-0.25g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
0.25g
$302.0 2023-09-06
TRC
T235121-500mg
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3
500mg
$ 320.00 2022-06-03
TRC
T235121-1g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3
1g
$ 475.00 2022-06-03
Life Chemicals
F1967-7801-5g
3-tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
2098102-95-3 95%+
5g
$1005.0 2023-09-06

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS No: 2098102-95-3) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydropyrimidinediones, which are known for their versatile applications in drug design and development. The molecule's unique structure, featuring a fused bicyclic system with substituted alkyl groups, contributes to its intriguing chemical properties and potential biological activities.

The core structure of 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is characterized by a pyrimidine ring fused with a cyclohexene ring. The presence of two bulky substituents—tert-butyl and 2,2-dimethylpropyl groups—at positions 3 and 6 respectively imparts steric hindrance and influences the compound's stability and reactivity. These substituents also play a crucial role in modulating the molecule's electronic properties and conformational flexibility.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. Its rigid bicyclic framework makes it an ideal candidate for exploring new drug leads targeting various therapeutic areas such as oncology and neurodegenerative diseases. Researchers have demonstrated that tetrahydropyrimidinediones like this compound can exhibit potent inhibitory activity against key enzymes involved in disease progression.

From a synthetic perspective, the preparation of 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves multi-step reactions that require precise control over stereochemistry and regioselectivity. The synthesis typically begins with the formation of a dihydrofuran intermediate followed by cyclization to form the tetrahydropyrimidine ring system. The introduction of bulky substituents at specific positions is achieved through carefully designed alkylation or acylation steps.

The physical properties of this compound are equally fascinating. Its melting point and solubility characteristics make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Additionally, its spectroscopic data—including UV-vis absorption bands and NMR signals—provide valuable insights into its electronic transitions and molecular interactions.

One of the most exciting developments involving 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,dione is its application in medicinal chemistry research. Scientists have explored its ability to act as a scaffold for designing small-molecule inhibitors targeting protein kinases—a class of enzymes implicated in numerous pathological conditions. Preliminary results from in vitro assays indicate that this compound exhibits promising inhibitory activity against several kinase targets.

In terms of environmental impact and safety considerations,this compound has not been classified as hazardous or restricted under current regulations, making it suitable for use in laboratory settings without special precautions beyond standard safety protocols for organic compounds.

Looking ahead,the continued exploration of tetrahydropyrimidinediones like this compound holds great promise for advancing drug discovery efforts. As researchers delve deeper into understanding their structural features and biological interactions,new opportunities for therapeutic intervention are likely to emerge.

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